BRD4(1) Inhibitory Potency and SAR Advantage over Lead‑Optimization Analogs 5f and 8h
FL‑411 (compound 9f) exhibits an IC₅₀ of 0.43 μM against BRD4(1) in an AlphaScreen assay, representing a 7.5‑fold improvement over analog 8h (IC₅₀ = 3.23 μM) and a 14.8‑fold improvement over analog 5f (IC₅₀ = 6.38 μM) [1]. The optimization from n‑propyl to nitromethylpiperidine on the thiophene moiety contributed to this potency gain [1].
| Evidence Dimension | BRD4(1) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.43 μM |
| Comparator Or Baseline | Analog 8h (3.23 μM), Analog 5f (6.38 μM) |
| Quantified Difference | 7.5‑fold more potent than 8h; 14.8‑fold more potent than 5f |
| Conditions | AlphaScreen assay; compounds tested in triplicate |
Why This Matters
The data confirm that FL‑411 is the most potent BRD4(1) inhibitor within its chemical series, justifying its selection over earlier‑stage analogs for advanced studies.
- [1] Ouyang L, et al. J Med Chem. 2017;60(24):9990-10012. doi: 10.1021/acs.jmedchem.7b00275. View Source
